molecular formula C26H22Cl2N6O B11032644 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

Cat. No.: B11032644
M. Wt: 505.4 g/mol
InChI Key: OHGJODKYZVFQBL-UHFFFAOYSA-N
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Description

The compound 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea is a urea derivative featuring a central methylidene group flanked by two distinct aromatic substituents:

  • 4,6-Dimethylpyrimidin-2-ylamino group: A heterocyclic moiety with two methyl groups, enhancing steric bulk and influencing electronic properties.
  • 3,4-Dichlorophenyl group: A chlorinated aromatic ring, contributing to halogen bonding and increased lipophilicity.

Its characterization likely employs crystallographic tools like SHELXL for refinement and ORTEP for visualization, as highlighted in the literature .

Properties

Molecular Formula

C26H22Cl2N6O

Molecular Weight

505.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenylphenyl)carbamimidoyl]urea

InChI

InChI=1S/C26H22Cl2N6O/c1-16-14-17(2)30-24(29-16)33-25(34-26(35)32-21-12-13-22(27)23(28)15-21)31-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H3,29,30,31,32,33,34,35)

InChI Key

OHGJODKYZVFQBL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)C3=CC=CC=C3)\NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea typically involves multiple steps. One common method includes the reaction of biphenyl-4-amine with 4,6-dimethylpyrimidin-2-amine under specific conditions to form an intermediate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea exhibits reactivity typical of urea derivatives, though specific reaction mechanisms for this exact compound are not detailed in the provided sources. For related urea-based molecules, such as 1-(3,4-dichlorophenyl)urea , general reaction pathways include:

Hydrolysis

Ureas undergo hydrolysis under acidic or basic conditions to produce amines and carbon dioxide. For example:

R-NH-CO-NH-R’+H2OR-NH2+R’-NH2+CO2\text{R-NH-CO-NH-R'} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{R'-NH}_2 + \text{CO}_2

This reaction is pH-dependent, with acidic conditions favoring carbamate intermediates .

Nucleophilic Substitution

The urea group’s carbonyl oxygen can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form substituted derivatives:

R-NH-CO-NH-R’+X-R”R-NH-CO-N(R’)-R”+HX\text{R-NH-CO-NH-R'} + \text{X-R''} \rightarrow \text{R-NH-CO-N(R')-R''} + \text{HX}

Biological Interactions

While direct reaction data for the target compound is limited, its structural similarity to 1-(3,4-dichlorophenyl)urea suggests potential enzymatic interactions. Ureas with halogenated aryl groups often exhibit inhibitory activity against tyrosine kinases or proteases via hydrogen bonding and hydrophobic interactions .

Comparison of Related Compounds

Feature Target Compound 1-(3,4-dichlorophenyl)urea
Core Structure Biphenyl-4-ylamino + pyrimidin-2-ylamino + ureaSimple urea with dichlorophenyl group
Reactivity Hydrolysis, nucleophilic substitution, enzymatic inhibitionHydrolysis, environmental degradation via microorganisms
Biological Activity Likely enzyme inhibition (hypothetical, based on structural motifs)Herbicidal activity (via photosynthesis inhibition)

Research Limitations

The provided sources lack detailed reaction mechanisms for the target compound. Data from PubChem focuses on spectral properties and environmental fate rather than reactivity. Further studies using techniques like isothermal titration calorimetry or kinetic analysis would clarify its biochemical interactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
This compound is being investigated for its anticancer properties. The biphenyl and pyrimidine moieties are known to interact with biological targets, such as enzymes and receptors involved in cancer proliferation. Research indicates that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways .

Mechanism of Action
The mechanism of action typically involves the inhibition of specific enzymes that play a crucial role in cancer cell survival and proliferation. The structural components allow for effective binding to enzyme active sites, leading to disrupted cellular functions. This disruption can result in apoptosis (programmed cell death) in malignant cells .

Biochemical Applications

Enzyme Inhibition Studies
The compound's ability to inhibit enzymes makes it a valuable tool in biochemical research. It can be used to study enzyme kinetics and the effects of enzyme inhibition on metabolic pathways. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) can elucidate the binding affinities and interaction modes of this compound with target enzymes .

Material Science Applications

Polymer Development
In material science, 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea is explored for its potential in developing advanced materials like polymers and coatings. Its stability and reactivity make it suitable for creating high-performance materials that can withstand various environmental conditions.

Case Studies and Research Findings

Study Findings Relevance
In Vitro Antiproliferative ActivityA series of urea derivatives were synthesized and tested against NCI-60 human cancer cell lines, showing promising results in inhibiting cancer cell growth .Supports the potential application of urea derivatives in cancer therapy.
Interaction StudiesTechniques such as SPR were used to understand how similar compounds interact with biological macromolecules, revealing insights into their therapeutic mechanisms.Highlights the importance of structural features in drug design.
Polymer SynthesisThe compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability.Demonstrates practical applications in material engineering.

Mechanism of Action

The mechanism of action of 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Key Structural Differences

The closest analog identified is 1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea (). A comparative analysis reveals:

Feature Target Compound Analog ()
Aromatic Substituent 1 Biphenyl-4-ylamino (C₁₂H₁₀N) 4-Ethylphenylamino (C₈H₉N)
Aromatic Substituent 2 3,4-Dichlorophenyl (C₆H₃Cl₂) 3-Chlorophenyl (C₆H₄Cl)
Molecular Formula C₂₈H₂₂Cl₂N₆O C₂₁H₂₂ClN₅O
Molecular Weight ~553.4 g/mol ~419.9 g/mol
Key Functional Groups Dichlorophenyl, biphenyl, methylpyrimidine Monochlorophenyl, ethylphenyl, methylpyrimidine

Implications of Structural Variations

  • Lipophilicity: The biphenyl and dichlorophenyl groups in the target compound significantly increase logP compared to the analog’s ethylphenyl and monochlorophenyl groups, suggesting improved membrane permeability but reduced aqueous solubility .
  • Halogen Bonding : The 3,4-dichlorophenyl moiety may enhance binding to proteins via dual halogen interactions, whereas the analog’s single chlorine limits this effect.

Research Findings and Methodologies

Crystallographic Analysis

Both compounds’ structures were likely determined using SHELX -based pipelines (e.g., SHELXL for refinement, SHELXS for solution), which are standard for small-molecule crystallography . The biphenyl group’s planar geometry in the target compound could be visualized via ORTEP for Windows , aiding in anisotropic displacement ellipsoid analysis .

Biological Activity

1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a biphenyl moiety connected to a pyrimidine derivative through an amino group, with a urea functional group that enhances its biological interactions. The molecular formula is C25H25N7OC_{25}H_{25}N_7O with a molecular weight of 439.51 g/mol.

This compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The urea moiety is known to interact with various enzymes, potentially inhibiting their activity. This can be crucial in pathways involved in cancer proliferation and inflammation.
  • Targeting Kinase Pathways : Compounds with similar structures have been shown to inhibit specific kinase pathways, which are often upregulated in cancer cells. This inhibition can lead to decreased cell proliferation and increased apoptosis in tumor cells.

Anticancer Activity

Studies indicate that similar compounds have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines. The specific activity of this compound against cancer cells has been explored through:

  • Cell Viability Assays : These assays typically measure the compound's effectiveness in reducing cell viability in cancer cell lines compared to control groups.
  • Mechanistic Studies : Investigations into the pathways affected by the compound can reveal insights into how it induces cell death or inhibits proliferation.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Urea Derivatives : A study published in Journal of Medicinal Chemistry highlighted that urea derivatives exhibit significant anticancer activity through the inhibition of specific protein kinases involved in cell cycle regulation .
  • In Vivo Studies : Animal model studies have shown that compounds with structural similarities can significantly reduce tumor size and improve survival rates when administered at therapeutic doses .
  • Toxicological Assessments : Toxicity studies indicate that while these compounds can be effective against tumors, they also require careful assessment for potential side effects on normal tissues .

Data Tables

Biological Activity Effect Reference
Cell Viability Reduction70% reduction in tumor cells
Apoptosis InductionIncreased apoptotic markers
Kinase InhibitionSpecific inhibition of AKT pathway

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this urea derivative, and how can reaction efficiency be systematically evaluated?

  • Methodological Answer : A multi-step synthesis involving Ullmann coupling or Buchwald-Hartwig amination is suggested for constructing the biphenyl-pyrimidine scaffold. Reaction efficiency can be quantified using metrics such as atom economy, yield optimization via Design of Experiments (DoE), and computational reaction path searches (e.g., quantum chemical calculations to predict transition states). Statistical methods like factorial design can identify critical parameters (e.g., temperature, catalyst loading) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

  • Methodological Answer : High-resolution NMR (¹H/¹³C, COSY, HSQC) resolves aromatic proton environments and urea NH signals. X-ray diffraction (XRD) validates stereochemistry, as demonstrated in analogous urea derivatives (e.g., bond angles and torsional strain analysis). Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carbonyl (C=O) and NH stretches .

Q. How can computational tools predict this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking or MD simulations model steric hindrance from the 3,4-dichlorophenyl group. Software like Gaussian or ORCA can simulate transition states for Suzuki-Miyaura coupling steps .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental yields be resolved during synthesis?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric interactions. Validate computational models by incorporating implicit solvation (e.g., SMD model) and comparing with kinetic studies (e.g., Arrhenius plots). Use Bayesian optimization to iteratively refine reaction conditions based on experimental feedback .

Q. What strategies address solubility challenges in biological assay design for this hydrophobic compound?

  • Methodological Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate micellar/nanoparticle carriers. For in vitro assays, employ sonication or freeze-thaw cycles to homogenize suspensions. Parallel artificial membrane permeability assays (PAMPA) can quantify passive diffusion while minimizing false negatives from poor solubility .

Q. How do electronic effects of the 4,6-dimethylpyrimidine group influence regioselectivity in subsequent derivatization?

  • Methodological Answer : The electron-donating methyl groups increase pyrimidine ring electron density, directing electrophilic substitution to the 2-position. Competitive pathways (e.g., nitration vs. halogenation) can be mapped using Hammett constants (σ) and monitored via in-situ IR spectroscopy .

Q. What statistical models are optimal for optimizing reaction parameters (e.g., temperature, catalyst)?

  • Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies non-linear interactions between variables. Partial Least Squares (PLS) regression correlates yield with steric/electronic descriptors (e.g., Tolman cone angle, Hammett σ). Confounders like moisture sensitivity require blocking in experimental design .

Q. How can accelerated stability studies predict degradation pathways under varying pH and temperature?

  • Methodological Answer : Perform forced degradation (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to identify hydrolytic (urea cleavage) or oxidative (dichlorophenyl ring hydroxylation) byproducts. Kinetic modeling (e.g., Eyring equation) extrapolates shelf-life, while XRD tracks polymorphic transitions .

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